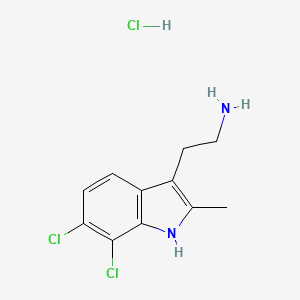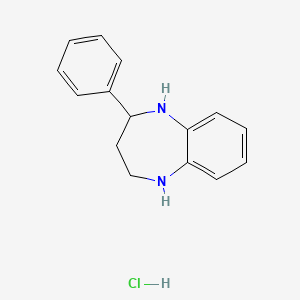
2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride
Overview
Description
“2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride” is a compound that has been synthesized and studied for its potential biological activity . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .
Synthesis Analysis
The synthesis of this compound involves the use of a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate. The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C15H16N2 .Scientific Research Applications
Arginine Vasopressin Antagonist Activity
A series of compounds related to 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride were synthesized and shown to have arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group into the 5-position of the benzodiazepine ring enhanced oral availability. Notably, specific derivatives exhibited high antagonist activities and oral availability (Matsuhisa et al., 1997).
Stereochemistry in Psychotherapeutic Agents
The stereochemistry of certain benzodiazepine derivatives, including 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, was determined using proton magnetic resonance. This study provides insights into the conformational preferences of these compounds, which are clinically used as psychotherapeutic agents (Aversa et al., 1980).
Farnesyltransferase Inhibitor with Antitumor Activity
The compound BMS-214662, derived from the benzodiazepine structure, showed potent preclinical antitumor activity. This compound, a farnesyltransferase inhibitor, demonstrated efficacy in a mutated K-Ras bearing HCT-116 human colon tumor model and has been advanced into human clinical trials (Hunt et al., 2000).
Pharmacological Study of Benzodiazepin-2-One Derivatives
A pharmacological study was conducted on molecules derived from 4-phenyl-1,5-benzodiazepin-2-one, revealing that these compounds exhibit psychotropic effects on the central nervous system. The study included an assessment of acute toxicity and the sedative effects of these derivatives (Ongone et al., 2018).
Synthesis and Characterization for Anti-Inflammatory and Antioxidant Activities
New benzodiazepine analogues were synthesized and examined for anti-inflammatory and antioxidant properties. The study highlighted the significant anti-inflammatory effect of these compounds, comparing them to standard treatments like ascorbic acid and diclofenac sodium (Priyanka et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride are the arginine vasopressin (AVP) receptors, specifically the V1A and V2 receptors . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound interacts with the AVP receptors, acting as an antagonist . This means it binds to these receptors and blocks their activation by AVP, thereby inhibiting the physiological effects of AVP.
Biochemical Pathways
It is known that the antagonistic action on the avp receptors can disrupt the normal functioning of the water balance and blood pressure regulation pathways in the body .
Pharmacokinetics
It is suggested that compounds bearing an alkyl or aralkyl in position n-5 would be absorbed by various tissues quickly , which could potentially increase the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its antagonistic activity on the AVP receptors. By blocking these receptors, the compound can alter the physiological responses normally mediated by AVP, such as water balance and blood pressure regulation .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13;/h1-9,13,16-17H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIBFFAWCPFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
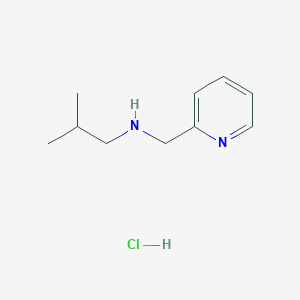
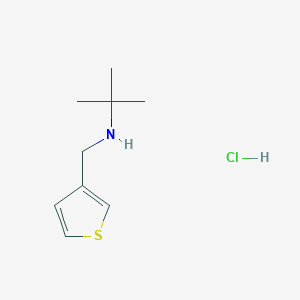
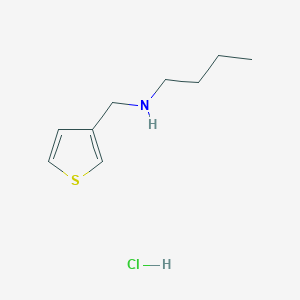

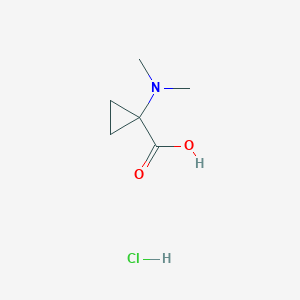

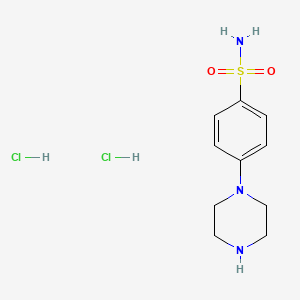

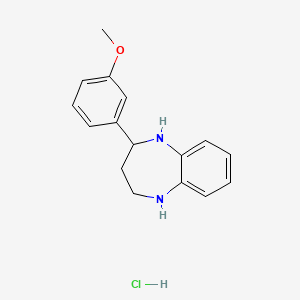


![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
